molecular formula C14H21N3O B248539 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide

3-(4-methylpiperazin-1-yl)-N-phenylpropanamide

Cat. No. B248539
M. Wt: 247.34 g/mol
InChI Key: CRZCPGRJGKPAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylpiperazin-1-yl)-N-phenylpropanamide, also known as MPPA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MPPA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The exact mechanism of action of 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain, including serotonin and dopamine. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and has been shown to have potential as an antidepressant and anxiolytic agent. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has also been shown to have antipyretic properties and may be useful in the treatment of fever.

Advantages and Limitations for Lab Experiments

3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has been extensively studied and its properties are well understood. However, there are also limitations to its use in lab experiments. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has been shown to have potential side effects, and its mechanism of action is not fully understood. Additionally, its effects may vary depending on the species and strain of animal used in experiments.

Future Directions

There are several future directions for research on 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies are needed to fully understand its mechanism of action in these areas and to determine its efficacy in humans. Another area of interest is its potential as an anti-inflammatory agent. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has been shown to have anti-inflammatory properties in animal models, and further studies are needed to determine its potential in the treatment of inflammatory diseases in humans. Finally, further studies are needed to fully understand the potential side effects of 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide and to determine the optimal dosage and administration for therapeutic use.

Synthesis Methods

The synthesis of 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide involves the reaction of 4-methylpiperazine with N-phenylpropanamide in the presence of a catalyst. The resulting compound is then purified using various methods, such as column chromatography, to obtain the final product. The synthesis of 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide is a relatively straightforward process and can be carried out on a large scale.

Scientific Research Applications

3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have a variety of effects on the body, including anti-inflammatory, analgesic, and antipyretic properties. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has also been shown to have potential as an antidepressant and anxiolytic agent.

properties

Product Name

3-(4-methylpiperazin-1-yl)-N-phenylpropanamide

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-phenylpropanamide

InChI

InChI=1S/C14H21N3O/c1-16-9-11-17(12-10-16)8-7-14(18)15-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18)

InChI Key

CRZCPGRJGKPAQX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=CC=C2

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=CC=C2

solubility

37.1 [ug/mL]

Origin of Product

United States

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